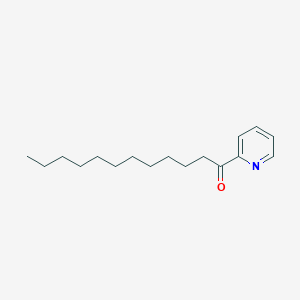
2-Methyl-4'-piperidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzophenone derivatives can be achieved through various methods. One common method is the Friedel-Crafts reactions using AlCl3 as the catalyst . Other methods include organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .Applications De Recherche Scientifique
Environmental and Health Impact Studies
Benzophenones, including 2-Methyl-4'-piperidinomethyl benzophenone, are primarily studied for their environmental and health impacts. They are commonly used as UV filters or absorbers in various products. Research has shown that certain benzophenones can pass through the placental barrier, indicating a need for further investigation into their potential endocrine-disrupting properties and risks to developing fetuses (Krause et al., 2018).
Application in Material Sciences
Benzophenones are also researched for their role in material sciences. A study explored the synthesis of novel additives substituted with benzophenone groups, highlighting their potential in controlling the thermal and photo-oxidation of polyethylene (Acosta et al., 1996). Another study described the use of a benzophenone derivative as a polytopic linker in creating laminar hybrid materials with magnetic properties (Hu et al., 2009).
Medicinal Chemistry
In medicinal chemistry, benzophenone derivatives are being investigated for their anti-tumor and proapoptotic effects. Research has demonstrated that specific benzophenone analogues can inhibit proliferation and induce apoptosis in tumor cells (Prabhakar et al., 2006). Another study synthesized novel compounds starting with 2-hydroxybenzophenones, revealing their potential as anti-malarial agents (Wiesner et al., 2003).
Analytical Chemistry
In analytical chemistry, methods are being developed to detect benzophenones in various samples. One study described a technique for analyzing benzophenone in breakfast cereals, showcasing the versatility of benzophenones in analytical applications (Van Hoeck et al., 2010).
Synthesis and Chemical Reactions
Research on benzophenones also focuses on their synthesis and chemical reactions. For instance, a study detailed efficient routes for synthesizing a novel benzophenone derivative (Tang et al., 2006). Another explored the photo-degradation of polypropylene sensitized by benzophenone (Kubota et al., 1990).
Propriétés
IUPAC Name |
(2-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-7-3-4-8-19(16)20(22)18-11-9-17(10-12-18)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDRKNUTYFYMGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642672 |
Source


|
| Record name | (2-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4'-piperidinomethyl benzophenone | |
CAS RN |
898770-93-9 |
Source


|
| Record name | Methanone, (2-methylphenyl)[4-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














